molecular formula C20H20N2O2S B2551918 3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 872206-76-3

3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No. B2551918
CAS RN: 872206-76-3
M. Wt: 352.45
InChI Key: DTHBVAIRBCCLBJ-UHFFFAOYSA-N
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Description

The compound 3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but its structure suggests that it may have interesting chemical and biological properties due to the presence of the pyrrolidine ring and the methylbenzenesulfonyl group.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. Paper describes a catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives, which is relevant as it suggests a method that could potentially be adapted for the synthesis of this compound. The described method is environmentally benign, as it does not require a catalyst and produces only water as a byproduct. This approach could be a starting point for the synthesis of the compound , with modifications to incorporate the appropriate sulfonyl and pyrrolidine groups.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their pharmacological activity. The structure-activity relationship (SAR) is explored in paper , where various substitutions on the quinoline nucleus are investigated for their effects on biological activity. Although the paper does not directly discuss the compound of interest, it provides insight into how different functional groups can influence the activity of quinoline derivatives. This information could be used to hypothesize about the potential activity of this compound based on its molecular structure.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, which are essential for their functionalization and for the modulation of their biological activity. The dehydration/[3 + 2] cycloaddition reaction described in paper is an example of how quinoline derivatives can be synthesized and functionalized. This type of reaction could be relevant for the synthesis or further modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. While the papers provided do not directly discuss the physical and chemical properties of this compound, the synthesis methods and SAR studies give some indication of how the compound might behave. For example, the presence of the sulfonyl group could affect the compound's solubility in water, and the pyrrolidine ring could influence its reactivity and steric interactions with biological targets.

Scientific Research Applications

Synthetic Methods and Chemical Properties

The chemical compound 3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is part of a broader class of compounds known for their versatile synthetic applications and biological significance. Research has focused on developing eco-friendly synthetic methodologies for quinoline derivatives, highlighting the importance of such compounds in pharmaceutical research and organic synthesis. For example, an environmentally benign Pictet–Spengler strategy facilitated the synthesis of biologically important quinoxalines, showcasing the compound's role in generating diverse chemical structures under mild conditions (A. Preetam & M. Nath, 2015). Similarly, the catalyst-free synthesis of dihydropyrrolo[2,3-h]quinolines through a three-component reaction highlights the compound's utility in creating structurally complex and biologically relevant heterocycles (Hui Liao & Qiuhua Zhu, 2019).

Biological Applications and Antiproliferative Properties

Quinoline derivatives, including this compound, have been extensively explored for their biological activities. The synthesis of functionalized aminoquinolines and their evaluation against malaria and fungal infections demonstrates the potential of these compounds in therapeutic applications (Stéphanie Vandekerckhove et al., 2015). Additionally, quinoline and its derivatives have shown promising anticancer activities, acting through various mechanisms, such as inhibition of tyrosine kinases and tubulin polymerization, which could lead to the development of new anticancer drugs (V. Solomon & H. Lee, 2011).

Chemical Diversification and Functionalization

The chemical versatility of quinoline derivatives is further illustrated by studies focusing on the selective functionalization of these compounds. Techniques such as direct halogenation of pyrrolo[1,2-a]quinoxalines have been developed to diversify these compounds, which is crucial for their application in pharmaceutical research (Huy X Le et al., 2021). Moreover, the ligand-enabled olefination of amines en route to pyrrolidines demonstrates the synthetic utility of quinoline derivatives in accessing a wide range of structurally and functionally diverse molecules (Heng Jiang et al., 2016).

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-15-8-10-16(11-9-15)25(23,24)19-14-21-18-7-3-2-6-17(18)20(19)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHBVAIRBCCLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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